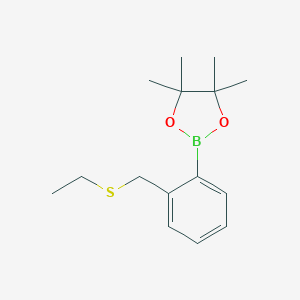

Acide phénylboronique, ester pinacolique de 2-(éthylthiométhyl)

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,2-dioxaborolane core, which is a cyclic structure containing boron, oxygen, and carbon atoms. The core is substituted with ethylthio and phenyl groups.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various reactions. These include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Applications De Recherche Scientifique

Protodéboronation catalytique

Ce composé est utilisé dans la protodéboronation catalytique des esters boroniques de pinacol . Ce processus implique la suppression d'un groupe bore du composé, ce qui est une étape cruciale dans de nombreuses réactions de synthèse organique . Cette méthode est particulièrement utile pour l'hydrométhylation formelle des alcènes anti-Markovnikov .

Couplage de Suzuki–Miyaura

Le composé joue un rôle important dans le couplage de Suzuki–Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, largement utilisée en synthèse organique pour la création de liaisons carbone-carbone .

Synthèse de divers groupes fonctionnels

La fraction bore du composé peut être convertie en une large gamme de groupes fonctionnels . Ces transformations comprennent des oxydations, des aminations, des halogénations et des formations de liaisons C-C telles que des alcénylations, des alcynylations et des arylations .

Préparation de dérivés de sulfinamide

L'ester pinacolique de l'acide phénylboronique peut être utilisé pour préparer des dérivés de sulfinamide . Ceci est réalisé en faisant réagir le composé avec du trifluorure de diéthylaminosulfure (DAST) et du phényltrifluoroborate de potassium .

Synthèse d'inhibiteurs hétérocycliques indolo-fusionnés

Le composé est impliqué dans la synthèse d'inhibiteurs hétérocycliques indolo-fusionnés de l'enzyme polymérase de l'hépatite C

Mécanisme D'action

Target of Action

The primary targets of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis . It is used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

This compound interacts with its targets through a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the protodeboronation of alkyl boronic esters . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Propriétés

IUPAC Name |

2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFNDREBYAYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477372 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121114-64-5 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)